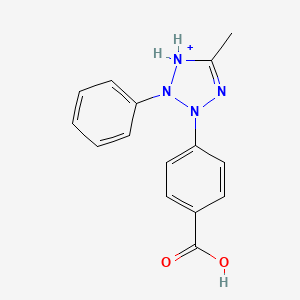
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a tetrazole ring substituted with carboxyphenyl and phenyl groups, making it a subject of interest for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves the cycloaddition reaction of azides with nitriles. One common method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with a nitrile under thermal or catalytic conditions to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of continuous flow reactors to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other nitrogen heterocycles.
Applications De Recherche Scientifique
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound finds applications in materials science, such as in the development of new polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
Uniqueness
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of both carboxyphenyl and phenyl groups, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
569674-74-4 |
|---|---|
Formule moléculaire |
C15H15N4O2+ |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
4-(5-methyl-2-phenyl-1H-tetrazol-1-ium-3-yl)benzoic acid |
InChI |
InChI=1S/C15H14N4O2/c1-11-16-18(13-5-3-2-4-6-13)19(17-11)14-9-7-12(8-10-14)15(20)21/h2-10H,1H3,(H,16,17)(H,20,21)/p+1 |
Clé InChI |
VALWHFRGYCBHIY-UHFFFAOYSA-O |
SMILES canonique |
CC1=NN(N([NH2+]1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


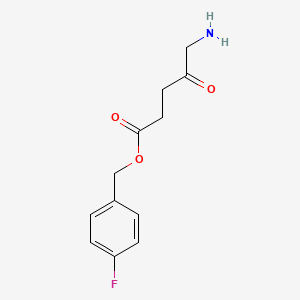
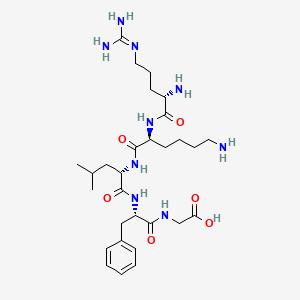
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
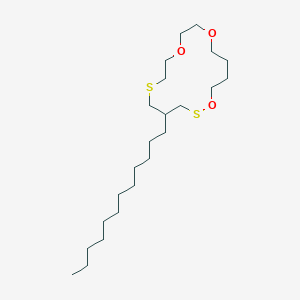
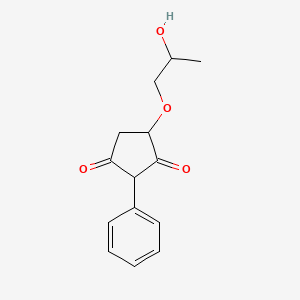
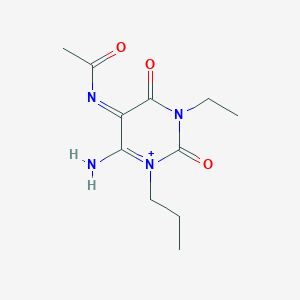
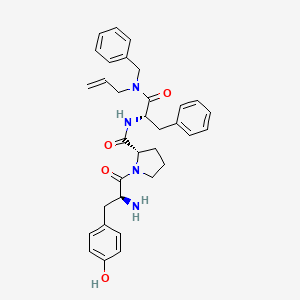



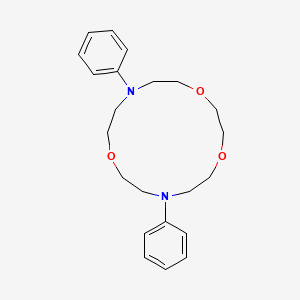
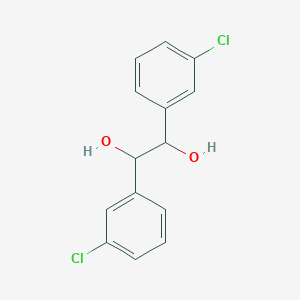
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)

